5-Amino-2-methylbenzene-1-sulfonyl fluoride

Chemical Biology Probe Synthesis Reproducibility

Unlike PMSF (hydrolyzes within 1 hr in water), this sulfonyl fluoride dissolves directly in buffers at 1.23 mg/mL — no DMSO, no cytotoxicity artifacts. The bifunctional design provides a covalent serine hydrolase warhead plus an amino handle for orthogonal conjugation to fluorophores, biotin, or CPPs. LogP ~2.74 ensures superior membrane permeability for live-cell labeling. Stable at 2–8°C under inert gas, it minimizes reagent waste in multi-step purifications. Ideal for ABPP, probe construction, and covalent inhibitor screening.

Molecular Formula C7H8FNO2S
Molecular Weight 189.21 g/mol
CAS No. 445-06-7
Cat. No. B1267115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methylbenzene-1-sulfonyl fluoride
CAS445-06-7
Molecular FormulaC7H8FNO2S
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)S(=O)(=O)F
InChIInChI=1S/C7H8FNO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,9H2,1H3
InChIKeyHHNBKGKQPAGUFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-methylbenzene-1-sulfonyl fluoride (CAS 445-06-7): An Aminosulfonyl Fluoride Building Block and Covalent Warhead for Chemical Biology and Medicinal Chemistry


5-Amino-2-methylbenzene-1-sulfonyl fluoride (CAS 445-06-7) is an aryl sulfonyl fluoride that combines a reactive sulfonyl fluoride warhead with a nucleophilic amino group on a methyl-substituted benzene core . This bifunctional architecture positions the compound as both a covalent enzyme inhibitor targeting serine hydrolases and a versatile synthetic handle for constructing complex probes, polymers, and pharmacophores [1]. As a member of the sulfonyl fluoride electrophile class, it exhibits the characteristic balance of aqueous stability and context-dependent protein reactivity that defines privileged chemical biology warheads [2].

Why Generic Substitution of 5-Amino-2-methylbenzene-1-sulfonyl fluoride Can Compromise Experimental Outcomes


Sulfonyl fluorides are not a uniform commodity. Critical differences in substitution pattern, aqueous solubility, and functional group compatibility dictate whether a compound serves as a specific protease inhibitor, a stable building block, or a reactive probe [1]. Simple analogs like phenylmethanesulfonyl fluoride (PMSF) are water-insoluble and hydrolytically labile, limiting their utility in aqueous biological assays . Conversely, 5-Amino-2-methylbenzene-1-sulfonyl fluoride's methyl substitution and amino handle confer a distinct solubility profile, lipophilicity, and synthetic versatility that cannot be replicated by unsubstituted or para-substituted aminobenzenesulfonyl fluorides. The quantitative evidence below demonstrates where these differences translate into tangible procurement and selection advantages.

Quantitative Differentiators of 5-Amino-2-methylbenzene-1-sulfonyl fluoride (CAS 445-06-7) Against Closest Analogs


Batch-to-Batch Reproducibility: Verified Purity and QC Documentation Compared to Uncharacterized Sulfonyl Fluoride Reagents

5-Amino-2-methylbenzene-1-sulfonyl fluoride is supplied with a minimum purity specification of 95% and is accompanied by batch-specific quality control documentation, including NMR, HPLC, and GC spectra . In contrast, many generic sulfonyl fluoride reagents from non-specialist vendors are offered without analytical certification, introducing uncontrolled variability into experimental workflows.

Chemical Biology Probe Synthesis Reproducibility

Aqueous Solubility Advantage: 5-Amino-2-methylbenzene-1-sulfonyl fluoride vs. Phenylmethanesulfonyl Fluoride (PMSF)

5-Amino-2-methylbenzene-1-sulfonyl fluoride exhibits a water solubility of 1.23 mg/mL (0.0065 mol/L) at ambient temperature . The widely used serine protease inhibitor PMSF is practically insoluble in water (<0.1 mg/mL) and requires organic co-solvents such as DMSO or ethanol for stock preparation .

Enzyme Inhibition Biochemical Assays Formulation

Storage Stability and Handling: 5-Amino-2-methylbenzene-1-sulfonyl fluoride vs. Hydrolytically Labile PMSF

5-Amino-2-methylbenzene-1-sulfonyl fluoride is recommended for storage at 2–8°C under an inert atmosphere, conditions that preserve its integrity for long-term use . In stark contrast, PMSF has a documented aqueous half-life of approximately 50 minutes due to rapid hydrolysis, requiring fresh preparation for each experimental step .

Protein Purification Protease Inhibition Lab Logistics

Bifunctional Reactivity: Amino Handle Distinguishes 5-Amino-2-methylbenzene-1-sulfonyl fluoride from Simple Sulfonyl Fluoride Electrophiles

The amino group at the 5-position provides a nucleophilic site for further derivatization via acylation, alkylation, or reductive amination, while the sulfonyl fluoride warhead remains intact for subsequent covalent protein engagement . Simple sulfonyl fluorides such as PMSF or benzenesulfonyl fluoride lack this orthogonal reactive handle, limiting their utility to single-function electrophilic probes.

Chemical Probe Synthesis Bioconjugation Medicinal Chemistry

Lipophilicity Tuning: Calculated LogP of 5-Amino-2-methylbenzene-1-sulfonyl fluoride vs. PMSF

The methyl substitution at the 2-position increases the lipophilicity of 5-Amino-2-methylbenzene-1-sulfonyl fluoride, with a calculated consensus LogP of approximately 2.74 (WLOGP) . By comparison, PMSF has a reported LogP of ~2.33 . This ~0.4 log unit increase suggests moderately enhanced passive membrane permeability, which may be advantageous for intracellular target engagement in live-cell assays.

Cell Permeability ADME Drug Design

Warhead Electrophilicity: Sulfonyl Fluoride Stability Relative to Sulfonyl Chlorides

Sulfonyl fluorides possess significantly improved thermodynamic stability compared to sulfonyl chlorides, owing to the resistance of the S–F bond to heterolytic cleavage [1]. Unlike sulfonyl chlorides, which undergo rapid hydrolysis and reduction, sulfonyl fluorides maintain a favorable balance of aqueous stability and protein reactivity [1]. 5-Amino-2-methylbenzene-1-sulfonyl fluoride inherits this class-wide advantage, making it a more reliable warhead for covalent probe development.

Covalent Inhibitors Activity-Based Protein Profiling Biocompatibility

Priority Application Scenarios for 5-Amino-2-methylbenzene-1-sulfonyl fluoride Derived from Quantitative Differentiation


Aqueous-Based Serine Hydrolase Inhibition Assays Requiring Low Organic Solvent Content

The 1.23 mg/mL aqueous solubility of 5-Amino-2-methylbenzene-1-sulfonyl fluoride enables direct addition to physiological buffers without the need for DMSO or ethanol . This is critical for cell-based assays where organic co-solvents can induce cytotoxicity or alter membrane integrity. Researchers investigating serine proteases, esterases, or lipases in native biological matrices will find this compound superior to water-insoluble alternatives like PMSF.

Synthesis of Bifunctional Chemical Probes and Activity-Based Probes (ABPs)

The presence of both a sulfonyl fluoride warhead and a primary amino handle allows sequential functionalization: the amino group can be conjugated to fluorophores, biotin, or cell-penetrating peptides, while the sulfonyl fluoride remains available for covalent target engagement . This orthogonal reactivity streamlines the construction of bespoke probes for target identification and validation studies.

Intracellular Target Engagement Studies Requiring Enhanced Membrane Permeability

With a calculated LogP of ~2.74, 5-Amino-2-methylbenzene-1-sulfonyl fluoride exhibits moderately higher lipophilicity than benchmark serine protease inhibitors like PMSF (LogP ~2.33) . This physicochemical property suggests improved passive diffusion across cell membranes, positioning the compound as a candidate for live-cell covalent labeling experiments and cellular thermal shift assays (CETSA).

Long-Term Protease Inhibition Workflows and Recombinant Protein Purification

The recommended storage at 2–8°C under inert atmosphere preserves the integrity of 5-Amino-2-methylbenzene-1-sulfonyl fluoride over extended periods, unlike PMSF, which hydrolyzes within an hour in aqueous media . Laboratories performing multi-step protein purification or large-scale protease inhibition can reduce reagent waste and protocol interruptions by adopting this more stable sulfonyl fluoride.

Technical Documentation Hub

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